molecular formula C13H14ClN3O B7541619 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No. B7541619
M. Wt: 263.72 g/mol
InChI Key: ZTNONAPUUWCVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. This compound also exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and AChE based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, allowing for more effective therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-8-13(9(2)17-16-8)15-12(18)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNONAPUUWCVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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